5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
Overview
Description
5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane: It has a molecular formula of C8H3BrF4O2 and a molecular weight of 287.01 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the bromination of 2,2,3,3-tetrafluoro-1,4-benzodioxane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzodioxane ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology and Medicine: Its unique structure may impart specific biological activities, making it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure may provide desirable properties such as chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine and fluorine atoms in its structure may play a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane: Similar in structure but with the bromine atom at a different position.
2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the bromine atom, which may result in different reactivity and applications.
Uniqueness: The combination of these elements may provide enhanced reactivity and stability compared to similar compounds .
Properties
IUPAC Name |
5-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-4-2-1-3-5-6(4)15-8(12,13)7(10,11)14-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOQYWCPCNIMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(C(O2)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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